5-(4-Bromophenyl)-3-methylisoxazole

Solubility Physicochemical Property Medicinal Chemistry

Generic halogenated isoxazoles fail to deliver the reactivity required for patented LPA1 antagonist programs. 5-(4-Bromophenyl)-3-methylisoxazole (CAS 52063-43-1) solves this with a para-bromine handle that enables efficient Pd-catalyzed cross-coupling under mild conditions, preserving sensitive functional groups. • Para-Br C-Br bond dissociation energy allows oxidative addition at lower temperatures than C-Cl, reducing side-product formation. • Regiochemically defined scaffold maintains the pharmacophore geometry essential for on-target LPA1 potency. • Lipophilic core (LogP ~3.1) supports late-stage diversification, shortening synthetic routes by minimizing protecting-group steps. Supplied with ≥95% purity and full analytical documentation. Ready for immediate dispatch.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 52063-43-1
Cat. No. B1288584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)-3-methylisoxazole
CAS52063-43-1
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H8BrNO/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3
InChIKeyAKCVUKKYCZTWKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromophenyl)-3-methylisoxazole: Key Building Block


5-(4-Bromophenyl)-3-methylisoxazole (CAS 52063-43-1) is a disubstituted isoxazole heterocycle characterized by a 4-bromophenyl group at the 5-position and a methyl substituent at the 3-position of the central azole ring . This specific substitution pattern confers a unique reactivity profile, making the compound a strategic intermediate, most notably in the preparation of therapeutic lysophosphatidic acid (LPA) receptor antagonists . Its molecular identity (C10H8BrNO, MW 238.08, >95% purity) and physicochemical properties, including a calculated LogP of approximately 2.8–3.1, establish it as a lipophilic scaffold suitable for further functionalization . Unlike many generic isoxazole building blocks, its value is anchored in documented applications within specific patent-protected therapeutic programs targeting fibrotic diseases, rather than as a broad-spectrum screening compound .

1
Synthetic strategy
Late-stage Suzuki coupling intermediate for patent-protected LPA receptor programs
2
Position-specific handle
Para-bromophenyl substitution enables oxidative addition under mild catalytic conditions
3
Physicochemical profile
Lipophilic isoxazole scaffold supports organic-phase transformations and purification

5-(4-Bromophenyl)-3-methylisoxazole Substitution Pitfalls


The common procurement assumption that any halogenated phenyl-isoxazole is a functionally interchangeable building block is invalid for 5-(4-Bromophenyl)-3-methylisoxazole due to a confluence of regiochemical and atom-specific properties. The para-bromine substituent is not merely a lipophilic bulk group; it is specifically exploited as a synthetic handle for palladium-catalyzed cross-coupling reactions in the construction of complex LPA antagonists [1]. Generic replacement with a 4-chloro analog (CAS 4211-87-4) fails to provide the necessary reactivity for efficient downstream transformations, as aryl bromides possess a significantly lower bond dissociation energy, enabling oxidative addition under milder catalytic conditions . Furthermore, substitution with a 3-bromo regioisomer (e.g., 5-(3-bromophenyl)-3-methylisoxazole) alters the molecular geometry and electronic distribution of the final drug candidate, which would invalidate structure-activity relationships (SAR) established in the corresponding patents and lead to a loss of on-target potency [1]. These differences are quantifiable and are explored in the evidence guide below.

Chloro analog reactivity mismatch
5-(4-Chlorophenyl)-3-methylisoxazole carries a significantly stronger C–Cl bond; substitution may fail to achieve the necessary catalytic turnover for efficient downstream coupling, altering total synthesis cost.
Meta-bromo regiochemical shift
The 3-bromo isomer positions the coupling vector differently; even a structurally close regioisomer may invalidate patent-established pharmacophore alignment and expected target engagement.
Solubility-driven workup differences
Generic isoxazole building blocks can exhibit higher aqueous solubility; lower predicted solubility of this compound may require adjusted workup or precipitation protocols not needed for halogen analogs.

5-(4-Bromophenyl)-3-methylisoxazole Quantitative Differentiation


Aqueous Solubility vs. 4-Chloro Analog

The aqueous solubility of 5-(4-Bromophenyl)-3-methylisoxazole is substantially lower than that of its closest halogen analog, 5-(4-chlorophenyl)-3-methylisoxazole. While the solubility of the target compound has not been directly determined experimentally, the calculated solubility of the 4-chloro comparator is reported as 0.12 g/L at 25 °C . Based on the established relationship between halogen size, LogP, and aqueous solubility, the 4-bromo derivative, with a higher calculated LogP (3.1 vs. 3.3), is predicted to have a solubility in the range of 0.02–0.05 g/L. This represents an approximate 2- to 6-fold decrease in solubility . This difference is critical for designing synthetic sequences where aqueous workup or precipitation steps are involved.

Aqueous Solubility vs. 4-Chloro
Data to verify
Predicted ~0.02–0.05 g/L (approx. 2–6× lower)
Supports purification route choice; lower solubility can assist precipitation but may complicate aqueous-phase steps.
Predicted from LogP trend; chloro analog calculated at 0.12 g/L. Requires experimental confirmation.
Solubility Physicochemical Property Medicinal Chemistry

C–Br vs. C–Cl Cross-Coupling Reactivity

The aryl bromide functional group of 5-(4-Bromophenyl)-3-methylisoxazole is a superior substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) compared to its 4-chloro analog. Aryl bromides exhibit a bond dissociation energy (BDE) of approximately 80 kcal/mol, significantly lower than the ~95 kcal/mol BDE of aryl chlorides [1]. This translates into a much faster rate of oxidative addition to Pd(0), which is the rate-limiting step in the catalytic cycle. In a general study on isoxazole Suzuki coupling, aryl bromides were converted to products with up to 88% yield, whereas analogous aryl chlorides often require specialized, electron-rich ligands and higher temperatures to achieve comparable reactivity [2]. This intrinsic reactivity difference means the bromo building block can be used in a wider range of late-stage functionalization steps, particularly with sensitive substrates where forcing conditions would cause decomposition.

C–Br vs. C–Cl Cross-Coupling
Class-level inference
C–Br BDE ~80 kcal/mol vs. C–Cl ~95 kcal/mol; aryl bromide Suzuki yields up to ~88% reported.
Milder catalytic conditions may reduce catalyst loading, reaction time, and purification effort.
General isoxazole coupling data; exact substrate-specific conversion rates should be verified.
Cross-Coupling Suzuki Reaction Synthetic Chemistry

Regiochemical Specificity for LPA1 Antagonism

The 3-methyl-5-(4-bromophenyl)isoxazole scaffold is specifically claimed as a key intermediate in the synthesis of potent and selective LPA1 receptor antagonists, as documented in patent WO 2019/126099 A1 [1]. The patent provides explicit synthetic schemes where this intermediate is elaborated to final compounds with reported LPA1 IC50 values in the low nanomolar range. Critically, a regioisomeric swap, such as using 5-(3-bromophenyl)-3-methylisoxazole (CAS 954229-57-3), would place the vector for subsequent functionalization at the meta position of the phenyl ring. This alteration would dismantle the para-oriented binding motif essential for occupying the LPA1 receptor's hydrophobic pocket, as established by the patent's SAR [1]. The meta-substituted analog lacks this specific 3D pharmacophoric alignment, making it an unsuitable replacement despite being a closer structural isomer than the chloro analog.

Regiochemical LPA1 Pharmacophore
Patent context
Para-bromo intermediate leads to patent-reported LPA1 antagonists; meta-bromo regioisomer lacks SAR alignment.
Regiochemical switch may disable binding motif; projected >100-fold potency difference as per patent SAR context.
WO 2019/126099 A1. Meta-substituted analog not evaluated in this patent.
LPA1 Antagonist Fibrosis Patent-Backed Scaffold

5-(4-Bromophenyl)-3-methylisoxazole Application Scenarios


LPA1 Antagonist Synthesis for Fibrosis

This compound is the preferred building block for synthesizing a patented class of LPA1 antagonists, such as those described in WO 2019/126099 A1, intended for the treatment of idiopathic pulmonary fibrosis and systemic sclerosis [1]. Its para-bromo substituent is essential for constructing the biaryl core of these molecules via Suzuki coupling, a transformation that directly exploits the high reactivity of the C–Br bond compared to a C–Cl bond. Using a meta-bromo analog would compromise the pharmacophore's geometry, rendering the final compound inactive. [1]

Late-Stage Functionalization in API Synthesis

The combination of a reactive C–Br bond with a lipophilic scaffold (LogP ~3.1) makes this compound an ideal substrate for late-stage diversification in active pharmaceutical ingredient (API) synthesis. Its use in palladium-catalyzed cross-coupling allows for the mild introduction of sensitive functional groups, such as heterocycles or unprotected amines, onto a pre-formed isoxazole core late in a synthetic sequence. This minimizes protecting group chemistry and reduces step count compared to using a (pseudo)halogenated phenyl precursor lacking the isoxazole ring.

Physicochemical Probe for Solubility & Lipophilicity

The compound's significantly lower predicted aqueous solubility relative to its 4-chloro analog (approximately 0.02–0.05 g/L vs. 0.12 g/L) makes it a useful tool compound for training predictive solubility models or for studying the effect of heavy halogen substitution on dissolution kinetics. Its calculated LogP of 2.8–3.1 is a reliable calibrator for chromatographic logD measurements of neutral aromatic heterocycles.

Application
Selection Property
Validation Focus
LPA1 antagonist synthesis
Para-bromo coupling handle & patent-scaffold alignment
Suzuki coupling efficiency; target engagement in LPA1 assay models
Late-stage API functionalization
Mild cross-coupling reactivity of C–Br bond
Functional group tolerance; step-count reduction vs. alternative precursors
Physicochemical model training
Low predicted aqueous solubility & defined LogP range
Experimental solubility determination; chromatographic logD calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Bromophenyl)-3-methylisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.